molecular formula C22H25N3O2 B12468501 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione

5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12468501
M. Wt: 363.5 g/mol
InChI Key: QIVKELQEULPDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a phenyl group, and an isoindole moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common approach is the condensation of 4-(pyridin-4-ylmethyl)aniline with a suitable isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione
  • 5-methyl-2-({[4-(pyridin-3-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione
  • 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-trione

Uniqueness

The uniqueness of 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

5-methyl-2-[[4-(pyridin-4-ylmethyl)anilino]methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C22H25N3O2/c1-15-2-7-19-20(12-15)22(27)25(21(19)26)14-24-18-5-3-16(4-6-18)13-17-8-10-23-11-9-17/h3-6,8-11,15,19-20,24H,2,7,12-14H2,1H3

InChI Key

QIVKELQEULPDKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)CC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.